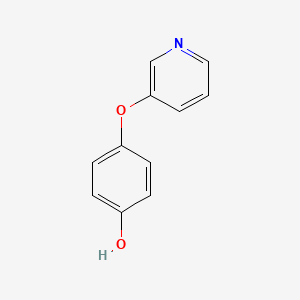

4-(Pyridin-3-yloxy)phenol

Übersicht

Beschreibung

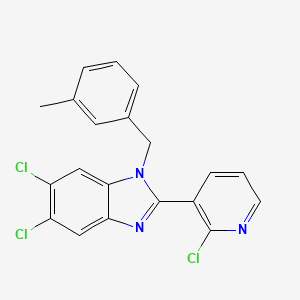

4-(Pyridin-3-yloxy)phenol , also known by its chemical formula C₁₁H₉NO₂ , is a compound with intriguing properties. Its molecular weight is approximately 187.2 g/mol . The compound features a phenolic ring linked to a pyridine moiety through an oxygen atom.

Chemical Reactions Analysis

When subjected to reactions, This compound exhibits interesting behavior. For instance, reaction with certain compounds results in the formation of 2,3,5,6-tetrafluoro-4-(pyridin-3-yloxy)pyridine . Understanding its reactivity is essential for designing novel derivatives.

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Catalysis and Chemical Reactions

- Hydroxylation of Benzene : Pyridine derivatives play a crucial role in the hydroxylation of benzene to phenol, enhancing catalytic activities due to the electronic interaction with heteropolyacids and pseudo-liquid-phase behavior (Leng, Ge, Zhou, & Wang, 2008).

- β-Elimination Reactions : Phenol and pyridine, including their complexes, are effective catalysts for β-elimination reactions in certain ketones, with the phenol-pyridine complex exhibiting high catalytic activity (Esikova & Yufit, 1976).

Materials Science and Polymers

- Synthesis and Characterization of Polymers : The synthesis of oligo-4-[(pyridine-3-yl-methylene) amino] phenol demonstrates significant antimicrobial properties and thermal stability, offering potential applications in materials science (Kaya, Bilici, & Saçak, 2006).

Molecular Design and Interaction Studies

- Molecular Docking and QSAR Studies : Studies on derivatives of 4-(pyridin-3-yloxy)phenol have shown significant insights in molecular docking and structure-activity relationships, particularly in the context of kinase inhibitors (Caballero et al., 2011).

Corrosion Inhibition

- Schiff Bases as Corrosion Inhibitors : Schiff bases derived from pyridyl substituted triazoles, including those with this compound derivatives, have been identified as effective corrosion inhibitors for metals in acidic environments (Ansari, Quraishi, & Singh, 2014).

Sensing and Detection Applications

- Luminescent Sensors : Lanthanide-MOFs constructed with 4-(pyridin-3-yloxy)-phthalic acid and other ligands have been synthesized for selective multi-responsive luminescent sensing applications, demonstrating high selectivity and sensitivity (Zhang et al., 2018).

Safety and Hazards

Wirkmechanismus

Target of Action

It has been suggested that the compound may have antiproliferative effects , indicating potential interactions with cellular targets involved in cell proliferation and growth.

Mode of Action

It has been suggested that the compound may exert its effects through a complex mechanism that combines antiproliferative effects with the induction of cell death . This suggests that 4-(Pyridin-3-yloxy)phenol may interact with its targets in a way that inhibits cell proliferation and promotes cell death.

Biochemical Pathways

Given its potential antiproliferative effects , it is plausible that the compound may influence pathways related to cell cycle regulation, apoptosis, and other processes involved in cell proliferation and survival.

Result of Action

It has been suggested that the compound may have antiproliferative effects and may induce cell death . These effects suggest that this compound may influence cell survival and proliferation at the molecular and cellular levels.

Eigenschaften

IUPAC Name |

4-pyridin-3-yloxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-9-3-5-10(6-4-9)14-11-2-1-7-12-8-11/h1-8,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWPCZCUJZRRDNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-imidazol-1-yl-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidine](/img/structure/B2968171.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2968176.png)

![N-(5-chloro-2-methoxyphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2968184.png)

![4-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1-methylpyrrolidin-2-one](/img/structure/B2968187.png)

![N-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2968189.png)